molecular formula C8H9N3O2 B1295159 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39112-72-6

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

Cat. No. B1295159
CAS RN: 39112-72-6
M. Wt: 179.18 g/mol
InChI Key: SKJJVYVZMFKWBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes have been explored to prepare 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione. For instance, one method involves the reaction of 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with cesium carbonate and methyl iodide in dimethylformamide (DMF) to yield the desired compound . Further optimization and elaboration of this synthetic pathway have led to the identification of potent derivatives.


Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione includes a pyrimidine ring fused with a pyrrole ring. The two methyl groups at positions 1 and 3 contribute to its unique properties. Crystallographic studies and X-ray structures have provided insights into its conformation and interactions with biological targets .

Scientific Research Applications

Synthesis of Polynuclear Heterocyclic Systems

The compound has been utilized in the synthesis of various polynuclear heterocyclic systems. For instance, it is involved in the formation of pyrimido[4′,5′:3,4]pyrrolo[1,2-a]quinoxaline and pyrimido[4′,5′:3,4]pyrrolo[1,2-a]indole derivatives through intramolecular electrophilic substitution reactions (Tsupak & Shevchenko, 2006).

Reactions with Diketones

In studies exploring reactions with 1,3-diketones, this compound has been shown to form pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives. This process highlights the π-electron rich nature of the pyrrole ring, particularly in position 7 (Tsupak et al., 2003).

Crystal Structures

Research has also delved into the molecular and crystal structures of various derivatives. For example, studies have examined how molecules of certain 1,3-dimethyl-7-substituted derivatives are linked by hydrogen bonds and pi-pi stacking interactions (Trilleras et al., 2009).

Future Directions

: Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332

properties

IUPAC Name

1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJJVYVZMFKWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN2)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192359
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione

CAS RN

39112-72-6
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC79227
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of chloroacetaldehyde dimethyl acetal (26.0 g, 208.717 mmol) in water (60 mL) concentrated hydrochloric acid (4 mL) was added at room temperature and the reaction mixture was stirred at near boiling until a homogeneous solution was obtained. Solution of sodium acetate (8.0 g, 97.525 mmol) was then added. The resulting mixture was then added to a stirred solution consisting of 6-amino-1,3-dimethyl uracil (20.0 g, 128.907 mmol) and sodium acetate (16.0 g, 195.051) in water (100 mL) at 90° C. All solid material was dissolved, then after 10 min. a precipitate was started to form. The reaction mixture was stirred for another 30 min. at the same temperature. The reaction mixture was cooled to room temperature and solid obtained was filtered, washed with water (2×250 mL) and then acetone (2×150 mL). The solid obtained was dried in oven at 65° C. to obtain 7.81 g of the product as an off-white solid; 1H NMR (δ ppm, 300 MHz, DMSO-d6) 3.20 (s, 3H), 3.42 (s, 3H), 6.35 (s, 1H), 6.77 (s, 1H), 11.71 (br s, 1H); APCI-MS (m/z) 180.25 (M+H)+.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Pittalà, G Romeo, L Salerno, MA Siracusa… - Bioorganic & medicinal …, 2006 - Elsevier
The discovery of a new series of selective and high-affinity α1-adrenoceptor (α1-AR) ligands, characterized by a 1H-pyrrolo [2, 3-d]-pyrimidine-2, 4 (3H, 7H)-dione system, is described in this paper. Some synthesized compounds, including 20, 22, and 30, displayed affinity in the nanomolar range for α1-ARs and substantial selectivity with respect to 5-HT1A and dopaminergic D1 and D2 receptors. Functional assays, performed on selected derivatives, showed antagonistic properties.
Number of citations: 21 www.sciencedirect.com

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